molecular formula C13H16N4S B11778938 N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine

Cat. No.: B11778938
M. Wt: 260.36 g/mol
InChI Key: VWEGAINBTUHRRR-UHFFFAOYSA-N
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Description

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine is a complex organic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to form the desired bonds between the thiazole and pyridine rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine apart is its unique combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

2-N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyridine-2,3-diamine

InChI

InChI=1S/C13H16N4S/c14-11-5-2-6-15-12(11)16-7-10-8-18-13(17-10)9-3-1-4-9/h2,5-6,8-9H,1,3-4,7,14H2,(H,15,16)

InChI Key

VWEGAINBTUHRRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)CNC3=C(C=CC=N3)N

Origin of Product

United States

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